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Compound of Interest

Compound Name: PT-88

Cat. No.: B12373596 Get Quote

PI-88 is a highly sulfated, monophosphorylated mannose oligosaccharide mixture derived from

the extracellular phosphomannan of the yeast Pichia (Hansenula) holstii.[1] Its development

was driven by the need for novel anticancer agents that target tumor growth and metastasis.

Early preclinical studies in the late 1990s demonstrated that PI-88 possesses potent anti-

angiogenic and heparanase-inhibitory properties.[2]

In animal models of metastatic breast cancer, PI-88 was shown to inhibit both primary tumor

growth and metastatic capacity.[2] Administration of PI-88 via continuous infusion in rats with

adenocarcinoma led to a reduction in primary tumor weight and the number of tumor cells in

draining lymph nodes.[2] In a more aggressive mouse model of breast cancer, PI-88

significantly reduced lung metastases in a dose-dependent manner, although its effect on the

primary tumor was minimal in this specific model.[2] These promising preclinical findings paved

the way for clinical investigation.

Mechanism of Action
PI-88 exerts its anti-tumor effects through a dual mechanism of action, primarily centered on

the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor

growth and spread.

Heparanase Inhibition: PI-88 acts as a heparan sulfate mimic, which leads to the inhibition of

heparanase. Heparanase is an enzyme that degrades heparan sulfate proteoglycans in the

extracellular matrix (ECM). By inhibiting heparanase, PI-88 prevents the release of

angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast

growth factors (FGF-1 and FGF-2), that are sequestered in the ECM.
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Direct Growth Factor Interaction: PI-88 also directly interacts with and reduces the functional

activity of key angiogenic growth factors, including VEGF, FGF-1, and FGF-2. It binds to

these growth factors with high affinity.

This multifaceted approach of blocking angiogenesis at different cellular and biological levels

distinguishes PI-88 from other anti-angiogenic agents.
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Caption: Mechanism of action of PI-88.

Clinical Development
PI-88 has been evaluated in several clinical trials for various cancer types, with a particular

focus on melanoma and hepatocellular carcinoma (HCC).

Phase I/II Trials in Advanced Malignancies
A Phase I/II clinical trial (NCT00073892) was conducted to determine the maximum tolerated

dose (MTD), safety, and effectiveness of PI-88 in patients with advanced malignancies,

including a cohort with stage IV melanoma. The study involved cohorts of patients receiving

escalating doses of PI-88 to establish the MTD. The rationale was that PI-88 could halt cancer

growth by inhibiting blood flow to the tumor. While promising results were observed, the

development of antibody-induced thrombocytopenia (a low platelet count) was a notable side

effect that limited its use in some patients.

Adjuvant Therapy for Hepatocellular Carcinoma
Given the high recurrence rate of HCC after curative resection, PI-88 was investigated as an

adjuvant therapy. A randomized Phase II trial (NCT00247728) aimed to assess the safety,

optimal dosage, and preliminary efficacy of PI-88 in preventing tumor recurrence in HCC

patients post-hepatectomy. The study included an untreated control group and two groups

receiving different daily doses of PI-88 (160 mg/day and 250 mg/day) for nine 4-week cycles.

The results of this trial indicated that PI-88 at a dose of 160 mg/day was optimal and safe,

showing preliminary efficacy as an adjuvant therapy for post-operative HCC. Treatment-related

adverse effects included cytopenia, injection site hemorrhage, and prolongation of prothrombin

time.
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Experimental Protocols
Phase II Trial in Hepatocellular Carcinoma
(NCT00247728)
Study Design: This was a multi-center, randomized, open-label, parallel-group study.

Patient Population: Patients aged 18 to 75 years with a histological diagnosis of hepatocellular

carcinoma who had undergone a curative hepatectomy within the previous 4-6 weeks. Key

inclusion criteria included an ECOG performance status of 0 to 2 and adequate renal, hepatic,

and hematopoietic function. Exclusion criteria included a history of allergy to anticoagulants,

history of immune-mediated thrombocytopenia, and any tumor metastasis.

Treatment:

Group A: Untreated control.

Group B: PI-88 at 160 mg/day.
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Group C: PI-88 at 250 mg/day.

Treatment was administered for nine 4-week cycles, followed by a 12-week treatment-free

period.

Endpoints: The primary endpoints were safety and the determination of the optimal dosage.

Efficacy endpoints included tumor non-recurrence rate, time to first recurrence, and 1-year

survival rate.
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Caption: Workflow for the Phase II trial of PI-88 in HCC.

Conclusion
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PI-88 represents a novel approach to cancer therapy through its dual-action inhibition of

angiogenesis. By targeting heparanase and directly neutralizing key angiogenic growth factors,

it disrupts the necessary blood supply for tumor growth and metastasis. Clinical trials have

demonstrated its potential as an adjuvant therapy, particularly in hepatocellular carcinoma,

although managing side effects like thrombocytopenia is a crucial aspect of its clinical

application. Further research and clinical development may continue to define the role of PI-88

in the oncology treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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